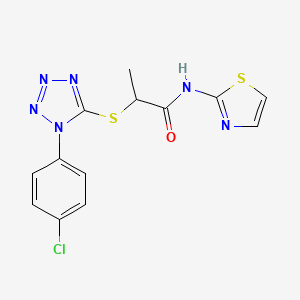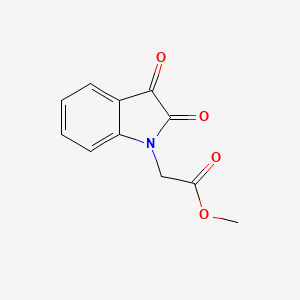
methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a chemical compound with the molecular formula C11H9NO4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes an indole ring fused with a dioxo group, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the reaction of isatin (1H-indole-2,3-dione) with glycine methyl ester in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) . This reaction leads to the formation of the desired compound through nucleophilic substitution and subsequent cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex indole derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized indole derivatives.
科学的研究の応用
Methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:
Biology: The compound’s structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes. The dioxo groups can participate in redox reactions, further affecting the compound’s activity.
類似化合物との比較
Similar Compounds
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound has a similar structure but with an isoindole ring instead of an indole ring.
1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione: Another indole derivative with additional functional groups.
Uniqueness
Methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific indole-dioxo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
methyl 2-(2,3-dioxoindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-9(13)6-12-8-5-3-2-4-7(8)10(14)11(12)15/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYKKZVXEWPFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2730703.png)
![3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid](/img/structure/B2730706.png)
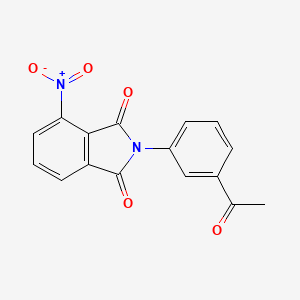
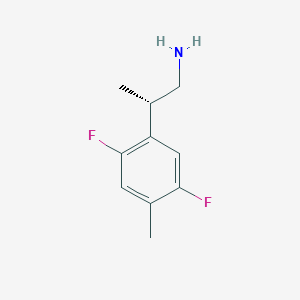
![2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline](/img/structure/B2730710.png)
![Tert-butyl 3-[(3-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2730712.png)
![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2730714.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)
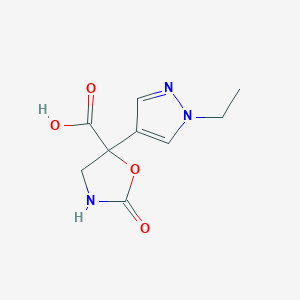
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)
![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)
![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2730725.png)
